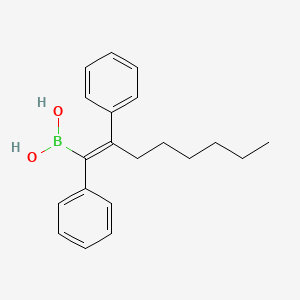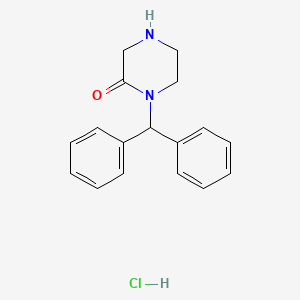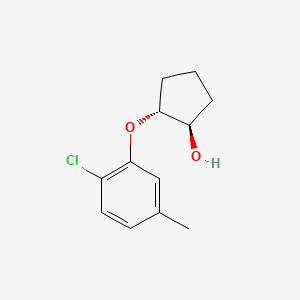
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols This compound features a cyclopentane ring substituted with a phenoxy group that contains chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-5-methylphenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion.
Cyclopentane Ring Formation: The phenoxide ion is then reacted with a cyclopentane derivative, such as cyclopentanone, under basic conditions to form the cyclopentanol structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine substituent or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of dechlorinated cyclopentanol.
Substitution: Formation of azido or methoxy-substituted cyclopentanols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity to specific proteins, while the cyclopentanol structure can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol can be compared with other cyclopentanol derivatives:
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
Rel-(1R,2R)-2-(2-methylphenoxy)cyclopentan-1-ol: Lacks the chlorine atom, which can influence its chemical stability and reactivity.
Rel-(1R,2R)-2-(2-bromophenoxy)cyclopentan-1-ol: Contains a bromine atom instead of chlorine, which can alter its reactivity in substitution reactions.
The unique combination of chlorine and methyl substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-8-5-6-9(13)12(7-8)15-11-4-2-3-10(11)14/h5-7,10-11,14H,2-4H2,1H3/t10-,11-/m1/s1 |
InChI Key |
NDSJFIFLJHAESM-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)O[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


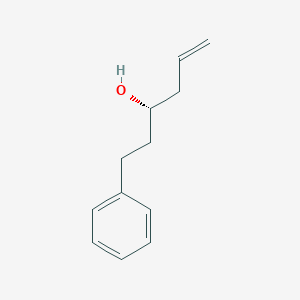
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
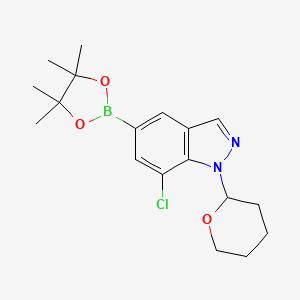
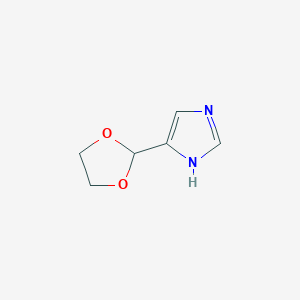
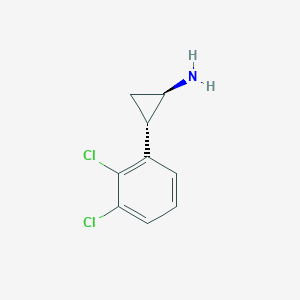
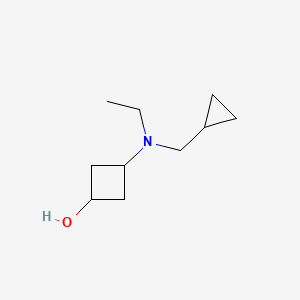
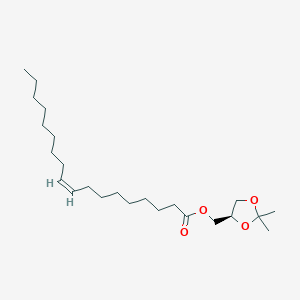
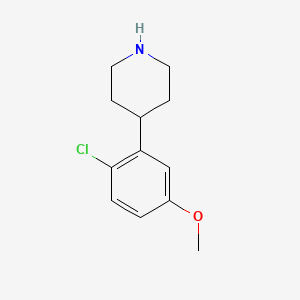
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
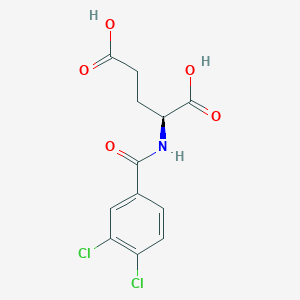
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
